
Reserpine
Overview
Description
Reserpine is an alkaloid derived from the roots of the Rauwolfia serpentina and Rauwolfia vomitoria plants. It has been historically significant in the treatment of hypertension and certain psychiatric disorders. This compound works by depleting catecholamines and serotonin from central and peripheral axon terminals, which leads to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reserpine can be synthesized through various methods. One notable method involves the Diels-Alder reaction, which forms a highly functionalized six-membered ring. This reaction is followed by epimerization under acidic conditions to generate the desired enantiomer . Another approach involves the use of high pH buffers in liquid chromatography-mass spectrometry (LC-MS) analysis to improve ionization .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from the Rauwolfia serpentina plant. The raw material undergoes purification, qualitative analysis, quantitative analysis, homogeneity testing, and stability testing to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Reserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of functional groups with others, such as methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Methoxy groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Reserpine has been widely used in scientific research due to its ability to deplete neurotransmitters. Some of its applications include:
Mechanism of Action
Reserpine exerts its effects by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase, causing a reduction in catecholamines and serotonin .
Comparison with Similar Compounds
Reserpine is often compared with other compounds that affect neurotransmitter levels, such as:
Chlorpromazine: Both have been used to treat psychiatric disorders, but chlorpromazine is generally more effective.
Triamterene: Used in combination with this compound for the treatment of hypertension.
Ciprofloxacin: This compound has been found to inhibit the AcrB efflux pump, similar to ciprofloxacin.
This compound’s uniqueness lies in its ability to deplete neurotransmitters, making it a valuable tool in both clinical and research settings.
Biological Activity
Reserpine is an indole alkaloid derived from the plant Rauwolfia serpentina, historically used as an antihypertensive and antipsychotic medication. Its biological activity extends beyond these traditional uses, affecting various physiological pathways and exhibiting significant immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.
This compound primarily acts as an adrenergic blocking agent by depleting catecholamines (norepinephrine, dopamine, and serotonin) from peripheral sympathetic nerve endings. It inhibits the vesicular monoamine transporter (VMAT), which is responsible for packaging these neurotransmitters into vesicles for storage. Consequently, this leads to increased metabolism of catecholamines by monoamine oxidase (MAO), resulting in a reduction of their levels in the synaptic cleft .
Pharmacological Effects
- Antihypertensive Activity : this compound's ability to lower blood pressure is attributed to its reduction of sympathetic nervous system activity through catecholamine depletion. This mechanism has been well-documented in clinical settings .
- Neuroimmunological Effects : Recent studies have highlighted this compound's role in enhancing antimicrobial responses in the gut by modulating immune pathways. For instance, this compound treatment in chickens led to increased expression of antimicrobial peptides and cytokines such as IL-2 while decreasing CTLA-4 expression, indicating a shift towards a more active immune response .
- Metabolic Syndrome : Research indicates that this compound may have therapeutic potential in managing metabolic syndrome by inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to hypertension, hyperlipidemia, and diabetes. In vitro and in vivo studies have shown promising results in reducing these conditions through this compound's action on sEH .
Case Studies
- Study on Chickens : A study demonstrated that this compound treatment enhanced resistance to Salmonella infections by promoting antimicrobial peptide expression and altering metabolic signaling pathways involving EGFR and mTOR . The study revealed significant changes in protein phosphorylation associated with immune responses (Table 1).
- Metabolic Syndrome Study : Another investigation focused on this compound's effects on metabolic syndrome parameters, showing its potential to reduce blood pressure and improve lipid profiles through sEH inhibition .
Data Tables
Table 1: Effects of this compound on Immune Response in Chickens
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
CTLA-4 Expression | High | Low | p < 0.05 |
IL-2 Expression | Baseline | Increased | p < 0.01 |
Antimicrobial Peptides (AMPs) | Low | High | p < 0.01 |
Table 2: Phosphorylation Changes Induced by this compound
Protein Pathway | Control Phosphorylation Status | This compound Phosphorylation Status |
---|---|---|
EGFR | Phosphorylated | Dephosphorylated at Tyr869 |
mTOR | Phosphorylated at Ser2448 | Dephosphorylated at Ser2481 |
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating reserpine from Rauwolfia species, and how can extraction efficiency be validated?
- Methodological Answer: this compound isolation typically involves Soxhlet extraction using methanol or ethanol, followed by column chromatography for purification. Efficiency can be validated via thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC) to confirm purity and quantify yields. Calibration curves using this compound standards (e.g., 0.2–1.0 µg/spot) and statistical validation (e.g., R² > 0.99) are critical for reproducibility .
Q. How can researchers quantify this compound concentrations in plant tissues using chromatographic techniques?
- Methodological Answer: HPTLC is a cost-effective method for quantifying this compound in plant matrices. Parameters include silica gel plates (60 F254), mobile phase (toluene:ethyl acetate:diethylamine, 7:2:1), and densitometric detection at 254 nm. Data should be normalized to dry weight and validated via triplicate runs with coefficient of variation (CV) < 5% .
Q. What are the key considerations for designing in vitro studies on this compound’s monoamine-depleting effects?
- Methodological Answer: Use cell lines (e.g., neuroblastoma SH-SY5Y) or synaptosomal preparations to assess vesicular monoamine transporter 2 (VMAT2) inhibition. Include positive controls (e.g., tetrabenazine) and measure extracellular dopamine/serotonin via HPLC-ECD. Dose-response curves (1–100 nM) and time-course experiments are essential to establish dynamic effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across species?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., CYP450 isoforms) and tissue distribution. Validate models using in vivo plasma concentration-time profiles and autoradiography data. Cross-reference with existing databases (e.g., PubChem) to identify confounding variables like protein binding .
Q. What experimental strategies can resolve contradictions in this compound’s reported mechanisms of action across different neural pathways?
- Methodological Answer: Employ multi-omics approaches (transcriptomics/proteomics) to map this compound’s off-target effects. Combine receptor-binding assays (e.g., α2-adrenergic receptors) with in vivo microdialysis in rodent models. Use Bayesian statistical models to integrate conflicting datasets and identify pathway-specific modulation .
Q. How can researchers design studies to investigate this compound’s long-term effects on monoaminergic systems while controlling for compensatory adaptations?
- Methodological Answer: Implement longitudinal designs with staggered dosing (e.g., 0.1 mg/kg/day for 28 days) and include washout periods to assess reversibility. Use knockout models (e.g., VMAT2-deficient mice) to isolate compensatory mechanisms. Pair behavioral assays (e.g., forced swim test) with post-mortem LC-MS/MS analysis of monoamine levels .
Q. Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies, particularly in behavioral pharmacology?
- Methodological Answer: Adhere to ARRIVE guidelines for animal studies: report strain, sex, housing conditions, and randomization methods. Provide raw data in supplementary files, including exact doses, injection sites, and statistical code (R/Python scripts). Use blinded scoring for behavioral outcomes .
Q. How can researchers validate this compound’s stability in experimental solutions under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products (e.g., methyl reserpate). Store solutions in amber vials at 4°C and test pH ranges (3–9) with phosphate/citrate buffers. Publish degradation kinetics (e.g., Arrhenius plots) to guide storage protocols .
Q. Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?
- Methodological Answer: Use mixed-effects models to account for inter-individual variability. Apply cluster analysis to subgroup responders/non-responders. Report effect sizes (Cohen’s d) with 95% confidence intervals instead of relying solely on p-values .
Q. How should researchers address publication bias in meta-analyses of this compound’s antihypertensive efficacy?
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-MDEJGZGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
Record name | RESERPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16239 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021237 | |
Record name | Reserpine | |
Source | EPA DSSTox | |
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Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |
Record name | RESERPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16239 | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |
Record name | RESERPINE | |
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Record name | Reserpine | |
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Record name | Reserpine | |
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Mechanism of Action |
Reserpine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines., ... DEPLETES OR RELEASES SEROTONIN (5-HYDROXYTRYPTAMINE), DOPAMINE ... NOREPINEPHRINE FROM ... BRAIN & ... BODY ... DEFICIENCY OF DOPAMINE IN BRAIN ... IN STRIATUM, SUBSTANTIA NIGRA ... PALLIDUM. ... HYPOTHERMIC EFFECT ... RELATED TO SEROTONIN DEPLETION OF HYPOTHALAMIC REGION. HYPOTHALMUS CONTAINS ... HIGHEST CONCN OF SEROTONIN. ..., ANTIHYPERTENSIVE ACTION ... DERIVES FROM ADRENERGIC NEURONAL BLOCKADE CONSEQUENT TO DEPLETION OF CATECHOLAMINE-CONTAINING GRANULES OF POSTGANGLIONIC SYMPATHETIC NEURON. MECHANISM OF CENTRAL EFFECTS IS UNKNOWN. IT DEPLETES BOTH BRAIN SEROTONIN & CATECHOLAMINES., ... REPORTED TO INHIBIT GROWTH OF LEUKEMIA IN L1210 CELLS IN MALE MICE ... AND TO SUPPRESS GROWTH OF SARCOMA 37 IN MICE. ... RESERPINE DID NOT AFFECT GROWTH OF TRANSPLANTED MAMMARY ADENOCARCINOMAS IN C3H MICE. IT BLOCKS RELEASE OF PROLACTIN-INHIBITING FACTOR & THUS RAISES SERUM PROLACTIN LEVELS., Peripheral-Acting Adrenergic Antagonist /from table/, For more Mechanism of Action (Complete) data for RESERPINE (8 total), please visit the HSDB record page. | |
Record name | Reserpine | |
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Impurities |
Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |
Record name | RESERPINE | |
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Color/Form |
White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |
CAS No. |
50-55-5 | |
Record name | RESERPINE | |
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Record name | (-)-Reserpine | |
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Record name | Reserpine [USP:INN:BAN:JAN] | |
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Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |
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Record name | RESERPINE | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |
Record name | RESERPINE | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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